molecular formula C5H13N3O2S B1374092 3-amino-N,N-dimethylazetidine-1-sulfonamide CAS No. 1341694-50-5

3-amino-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B1374092
CAS No.: 1341694-50-5
M. Wt: 179.24 g/mol
InChI Key: OSKZFYJUDRKLIC-UHFFFAOYSA-N
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Description

“3-amino-N,N-dimethylazetidine-1-sulfonamide” is a chemical compound with the molecular formula C5H13N3O2S . It is available in powder form . The compound has a molecular weight of 179.24 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H13N3O2S.ClH/c1-7(2)11(9,10)8-3-5(6)4-8;/h5H,3-4,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Tautomeric Behavior and Spectroscopic Studies

Sulfonamide derivatives like 3-amino-N,N-dimethylazetidine-1-sulfonamide are significant in various scientific studies, especially in bioorganics and medicinal chemistry. The tautomeric forms of these molecules are closely related to their pharmaceutical and biological activities. Research using infrared and nuclear magnetic resonance spectroscopic methods has been conducted to identify the tautomeric forms of similar sulfonamide derivatives, highlighting their importance in understanding molecular conformation and biological function (Erturk, Gumus, Dikmen, & Alver, 2016).

Conformational Studies in Biochemistry

Sulfonamide compounds are used in biochemical research to study the conformations of various molecular structures. For instance, studies involving 3′-amino-terminated-sulfonamide dimers have provided insights into the conformational properties of nucleoside moieties and the impact of different substituents on these properties. Such research is vital for understanding the interactions and stability of biomolecules (Glemarec et al., 1993).

Chemical Synthesis and Cleavage

In the field of chemical synthesis, sulfonamides like this compound are utilized for various reactions. Studies have shown how certain sulfonamides can be cleaved using specific reagents to yield secondary amines or undergo unique reactions to form different compounds. Such research is crucial for developing new synthetic methods and understanding reaction mechanisms (Fleming, Frackenpohl, & Ila, 1998).

Photophysical and Anion-Sensing Properties

Research has also explored the photophysical and anion-sensing properties of sulfonamide functionalized receptors, including their interactions with various anions. Such studies are essential for developing new materials for sensing applications and understanding the interaction between molecules and ions (Lin et al., 2007).

Photocatalytic Degradation in Environmental Studies

Sulfonamide derivatives are studied in environmental sciences for their degradation under photocatalytic conditions. This research is crucial for understanding the decomposition behavior of pharmaceuticals in the environment and developing methods for water treatment and pollution control (Fukahori & Fujiwara, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

3-amino-N,N-dimethylazetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c1-7(2)11(9,10)8-3-5(6)4-8/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZFYJUDRKLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341694-50-5
Record name 3-amino-N,N-dimethylazetidine-1-sulfonamide
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